molecular formula C19H16N2O4S B3017677 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-33-2

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B3017677
CAS No.: 923415-33-2
M. Wt: 368.41
InChI Key: ZWAOIQCRZGTOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a benzodioxol moiety at the 4-position of the thiazole ring and a 4-methoxyphenyl group attached via an acetamide linker. The benzodioxol group (a methylenedioxy bridge) enhances lipophilicity and may influence metabolic stability, while the 4-methoxyphenyl substituent contributes to electronic and steric properties. Its analogs, however, demonstrate diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOIQCRZGTOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The benzodioxole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Thiazole-Acetamide Scaffold

The compound shares a thiazole-acetamide backbone with several derivatives:

  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Differs by a hydroxyl-methoxy substitution on the phenyl ring.
  • Compound 175.055 (N-(4-Methoxyphenyl)-2-oxo-2-(4-phenyl-1,3-thiazol-2-yl)acetamide) : Replaces benzodioxol with a phenyl group and introduces a ketone, increasing polarity and possibly reducing metabolic stability .
  • BAY 57-1293 (Pritelivir) : Features a sulfamoyl-thiazole core and pyridinylphenyl acetamide. While structurally distinct, its antiviral activity highlights the pharmacological relevance of thiazole-acetamide frameworks .

Benzodioxol-Containing Analogs

  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide (): Shares the benzodioxol group but incorporates a sulfanyl-linked pyrimidine ring, which may enhance hydrogen-bonding interactions compared to the simpler thiazole system .
  • Compound 16 () : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide. Retains the 4-methoxyphenyl-thiazole core but substitutes benzodioxol with a piperazine ring, introducing basicity and altering solubility .

Anti-Inflammatory Potential

Thiazole-acetamides with methoxyphenyl groups, such as Compound 6a , exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), suggesting anti-inflammatory applications. The benzodioxol group in the target compound could modulate selectivity or potency due to its electron-rich nature .

Anticancer Activity

In , acetamide derivatives with pyrrolidinyl, piperidinyl, or morpholinyl substituents (e.g., Compound 38 ) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The benzodioxol group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in benzodioxol-containing natural products .

Antimicrobial Effects

Benzofuran-oxadiazole analogs (e.g., Compound 2b in ) with 4-methoxyphenylacetamide moieties demonstrated antimicrobial activity, implying that the target compound’s thiazole-benzodioxol system could similarly disrupt microbial enzymes or membranes .

Physicochemical Data

  • Melting Points : Methoxyphenyl-thiazole derivatives (e.g., Compound 16, mp 281–282°C) suggest high thermal stability, likely shared by the target compound due to rigid aromatic systems .
  • Lipophilicity : The benzodioxol group (logP ~1.5–2.0) may increase logP compared to analogs with polar substituents (e.g., hydroxyl or piperazinyl groups) .

Key Differentiators and Implications

  • Benzodioxol vs.
  • Thiazole vs. Oxadiazole/Triazole Cores : Thiazoles generally exhibit greater metabolic stability than oxadiazoles, which are prone to hydrolysis, making the target compound a more durable candidate .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on various studies, emphasizing its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S and a molecular weight of 468.58 g/mol. Its structure includes a benzodioxole moiety linked to a thiazole and an acetamide group, which are critical for its biological activity.

Research indicates that compounds containing thiazole and benzodioxole structures exhibit various biological activities, including anti-cancer and anti-inflammatory effects. The proposed mechanisms include:

  • Inhibition of Protein Kinases : Compounds similar to this compound have shown inhibitory effects on protein kinases such as DYRK1A and GSK3α/β, which are implicated in cancer progression and neurological disorders .
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (Caco2) cancer cells. The IC50 values for these activities suggest significant potency .

Biological Activity Data

Cell Line IC50 (µM) Activity
MDA-MB 231 (Breast)<10Strong anti-proliferative
PC3 (Prostate)<10Strong anti-proliferative
Caco2 (Colorectal)<8Strong anti-proliferative
HCT116 (Colorectal)<6Strong anti-proliferative

Case Studies

  • Inhibition of DYRK1A : A study highlighted that derivatives of this compound exhibited nanomolar inhibition against DYRK1A, a kinase involved in neuronal development and implicated in Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that modifications in the benzodioxole moiety significantly enhanced inhibitory potency .
  • Antitumor Activity : Another investigation assessed the antitumor effects of similar thiazole-based compounds against a panel of tumor cell lines. Results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values below 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.